In-Depth Technical Guide to Desmethyl Formetanate
In-Depth Technical Guide to Desmethyl Formetanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl formetanate, a primary metabolite of the carbamate insecticide formetanate, is a compound of significant interest in the fields of toxicology, environmental science, and drug development. Understanding its chemical properties, metabolic fate, and biological activity is crucial for a comprehensive assessment of the parent compound's safety and environmental impact. This technical guide provides a detailed overview of the core chemical and biological characteristics of desmethyl formetanate, supported by available scientific data.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | 3-{[methylamino(methylene)]amino}phenyl methylcarbamate | Inferred |
| Molecular Formula | C10H13N3O2 | Inferred |
| Molecular Weight | 207.23 g/mol | Inferred |
| Acute Oral LD50 (Rats) | 267 mg/kg (young adult); 295 mg/kg | [1] |
Note: The molecular formula and weight are inferred based on the demethylation of formetanate (C11H15N3O2). Further experimental verification is required for definitive values.
Metabolism and Signaling Pathway
Formetanate undergoes metabolic transformation in biological systems, primarily through hydrolysis and N-demethylation. The N-demethylation of the dimethylamino group of formetanate leads to the formation of desmethyl formetanate. This metabolic process is a key step in the detoxification pathway of the parent insecticide.
The primary mechanism of action for both formetanate and its metabolite, desmethyl formetanate, is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is critical for the breakdown of the neurotransmitter acetylcholine at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve impulses, which can cause a range of toxic effects.
Below is a diagram illustrating the metabolic pathway from formetanate to desmethyl formetanate and the subsequent mechanism of action.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of desmethyl formetanate are not extensively documented in publicly accessible literature. However, general methodologies for the analysis of carbamate metabolites can be adapted.
General Analytical Method for Carbamate Metabolites
A common approach for the determination of formetanate and its metabolites in biological and environmental samples involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Extraction: Samples (e.g., tissue, soil, water) are typically extracted with an organic solvent such as acetonitrile, often with the addition of a small amount of acid to improve stability.
-
Cleanup: The crude extract is then purified to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with cartridges containing materials like C18 or graphitized carbon black.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The purified extract is injected into a liquid chromatograph. A reversed-phase column (e.g., C18) is commonly used to separate the analytes. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to enhance ionization.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a frequently used ionization technique for carbamates. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of desmethyl formetanate.
Below is a generalized workflow for the analysis of desmethyl formetanate.
Toxicological Profile
The available toxicological data indicates that desmethyl formetanate is less acutely toxic than its parent compound, formetanate.[1] The oral LD50 in young adult rats for desmethyl formetanate is 267 mg/kg, compared to significantly lower values for formetanate hydrochloride, indicating a lower immediate toxicity.[1] However, as a cholinesterase inhibitor, it still poses a potential risk, and its contribution to the overall toxicity of formetanate exposure should be considered.
Conclusion
Desmethyl formetanate is a key metabolite in the biotransformation of the insecticide formetanate. While it exhibits lower acute toxicity than the parent compound, its role as a cholinesterase inhibitor warrants careful consideration in risk assessments. Further research is needed to fully characterize its chemical and physical properties, refine analytical methodologies, and elucidate its specific toxicological profile. This in-depth guide provides a foundational understanding for researchers and professionals working with this important compound.
